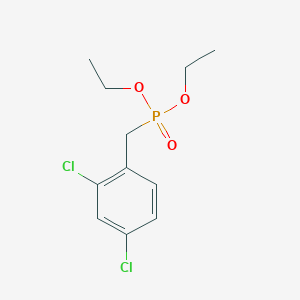

Diethyl 2,4-dichlorobenzylphosphonate

Description

Properties

IUPAC Name |

2,4-dichloro-1-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPCNVJHBAMUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C(C=C(C=C1)Cl)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540343 | |

| Record name | Diethyl [(2,4-dichlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57277-24-4 | |

| Record name | Diethyl [(2,4-dichlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Diethyl 2,4 Dichlorobenzylphosphonate

Fundamental Reactivity of the Phosphonate (B1237965) Carbanion

The reactivity of diethyl 2,4-dichlorobenzylphosphonate is centered around the formation and subsequent reactions of its α-phosphonate carbanion.

Generation and Stability of the α-Phosphonate Carbanion

The generation of the α-phosphonate carbanion is achieved through the deprotonation of the carbon atom adjacent to the phosphorus atom using a suitable base. slideshare.net The acidity of the α-proton is significantly enhanced by the electron-withdrawing nature of the phosphonate group and the 2,4-dichlorobenzyl moiety. Common bases employed for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). alfa-chemistry.comsiue.edu

The stability of the resulting carbanion is a key factor in its utility. The negative charge is stabilized by delocalization onto the adjacent phosphonate group, where the phosphorus atom can accommodate the negative charge through its d-orbitals. siue.edu The presence of the electron-withdrawing 2,4-dichlorophenyl ring further enhances stability by inductive effects. dalalinstitute.com This stabilization makes the carbanion less basic but more nucleophilic compared to the ylides used in the Wittig reaction. wikipedia.org

Nucleophilic Characteristics in Olefination Reactions

The α-phosphonate carbanion derived from this compound is a potent nucleophile. wikipedia.org Its nucleophilicity allows it to readily attack the electrophilic carbon of an aldehyde or ketone, initiating the olefination process. nih.gov This nucleophilic addition is the rate-limiting step in the Horner-Wadsworth-Emmons reaction. wikipedia.org The reactivity of these carbanions is such that they can react with a wide array of carbonyl compounds, including sterically hindered ketones that are often unreactive in traditional Wittig reactions. nrochemistry.com

The nucleophilicity of phosphoryl-stabilized carbanions has been quantitatively studied, and it has been found that they are significantly more reactive towards Michael acceptors than analogous phosphorus ylides. nih.gov The choice of counterion (e.g., Li+, Na+, K+) can also influence the nucleophilicity and reactivity of the carbanion, with lithium ions sometimes reducing reactivity due to coordination effects. nih.gov

The Horner-Wadsworth-Emmons (HWE) Reaction Dynamics

The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds. researchgate.net

Reaction Mechanism and Intermediates (e.g., Oxaphosphetane Formation)

The accepted mechanism of the HWE reaction involving this compound proceeds through several key steps: nrochemistry.com

Deprotonation: The reaction begins with the formation of the phosphonate carbanion by a base. wikipedia.org

Nucleophilic Addition: The carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition leads to the formation of a diastereomeric mixture of β-alkoxyphosphonate intermediates.

Oxaphosphetane Formation: These intermediates then cyclize to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com The formation of the oxaphosphetane is often the rate-determining step. nrochemistry.com

Elimination: The oxaphosphetane intermediate subsequently undergoes a syn-elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed from the reaction mixture. wikipedia.orgorganic-chemistry.org

The reversibility of the initial addition and the subsequent steps leading to the oxaphosphetane is crucial for the stereochemical outcome of the reaction. youtube.com

Stereochemical Control in HWE Olefinations

A significant advantage of the HWE reaction is its ability to control the stereochemistry of the resulting alkene, typically favoring the formation of the (E)-isomer. wikipedia.orgorganic-chemistry.org

Several factors play a critical role in dictating the high (E)-stereoselectivity observed in the HWE reaction:

| Factor | Influence on E-Stereoselectivity |

| Steric Hindrance | Increased steric bulk of the aldehyde or the phosphonate reagent generally leads to higher (E)-selectivity. wikipedia.org This is attributed to the thermodynamic preference for the intermediate where the bulky groups are in a trans relationship to minimize steric strain. organic-chemistry.org |

| Reaction Temperature | Higher reaction temperatures often favor the formation of the more thermodynamically stable (E)-alkene by allowing for equilibration of the intermediates. wikipedia.org |

| Nature of the Base and Counterion | The choice of base and its corresponding counterion can influence the stereochemical outcome. For instance, lithium salts tend to promote higher (E)-selectivity compared to potassium or sodium salts. wikipedia.org Certain conditions, like the Masamune-Roush conditions (using LiCl and DBU), are specifically designed to enhance (E)-selectivity. alfa-chemistry.com |

| Phosphonate Structure | Modifications to the phosphonate ester itself can impact stereoselectivity. For example, using phosphonates with bulky ester groups can increase the proportion of the (E)-isomer. alfa-chemistry.com |

The thermodynamic control of the reaction is a key principle governing the high (E)-selectivity. The intermediates are allowed to equilibrate to the more stable diastereomer, which then preferentially eliminates to form the (E)-alkene. wikipedia.org This is in contrast to the Wittig reaction, which is often under kinetic control and can lead to mixtures of (Z)- and (E)-alkenes.

Modulation for Z-Stereoselectivity (e.g., Still-Gennari Conditions)

The Horner-Wadsworth-Emmons (HWE) reaction, in its standard form, typically yields (E)-alkenes with high selectivity. alfa-chemistry.comwikipedia.org This outcome is a result of thermodynamic control, where the reaction intermediates equilibrate to form the most stable product. wikipedia.orgnih.gov However, the stereochemical course of the reaction can be modulated to favor the formation of (Z)-alkenes. A prominent method for achieving this Z-stereoselectivity is the Still-Gennari modification. wikipedia.orgbohrium.com

The Still-Gennari olefination employs phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in conjunction with a strong, non-chelating base system like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 (B118740) in an aprotic solvent like THF, typically at low temperatures (-78 °C). wikipedia.orgbohrium.comyoutube.com The Z-selectivity observed under these conditions is a consequence of kinetic control. nih.gov

The key mechanistic features of the Still-Gennari reaction are:

Use of Electron-Withdrawing Groups: The trifluoroethyl groups on the phosphonate increase the acidity of the α-proton and, more importantly, enhance the electrophilicity of the phosphorus atom. nih.govstackexchange.com This accelerates the final elimination step. wikipedia.orgstackexchange.com

Irreversible Elimination: The initial addition of the phosphonate carbanion to the aldehyde is rate-determining. stackexchange.com The subsequent formation of the oxaphosphetane intermediate and its decomposition to the alkene and phosphate byproduct are rapid and irreversible. bohrium.comstackexchange.com

Kinetic Control: Because the elimination step is much faster than the potential reversion of the initial addition, the stereochemistry of the product is locked in at the addition stage. The reaction favors the kinetic product, which under these specific conditions is the (Z)-alkene. youtube.comstackexchange.com

While this compound itself, with its diethyl ester groups, would favor E-selectivity under standard HWE conditions, Z-selectivity could be achieved by modifying its structure to a Still-Gennari-type reagent (e.g., by transesterification to the bis(2,2,2-trifluoroethyl) ester) and employing the appropriate reaction conditions. The influence of phosphonate ester structure and reaction conditions on stereoselectivity is illustrated in the table below.

Kinetic and Thermodynamic Aspects of HWE Reactions

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is governed by the interplay between kinetic and thermodynamic control. wikipedia.orgjackwestin.com The final product ratio is determined by reaction conditions such as temperature, base, and solvent, which influence whether the reaction is reversible and allows for equilibration. jackwestin.comresearchgate.netlibretexts.org

Thermodynamic Control: Under conditions that permit the reversal of the initial steps (carbanion addition and oxaphosphetane formation), the reaction is under thermodynamic control. researchgate.netopenstax.org This is typical for standard HWE reactions using phosphonates with alkyl esters (like diethyl phosphonates) and bases such as sodium hydride. alfa-chemistry.com The various intermediates can equilibrate, ultimately favoring the pathway that leads to the most stable alkene isomer, which is generally the (E)-alkene. nih.govlibretexts.org Longer reaction times and higher temperatures favor thermodynamic control. wikipedia.orgopenstax.org

Kinetic Control: When the reaction pathway leading to one product is significantly faster and the reaction is irreversible under the applied conditions, it is under kinetic control. wikipedia.orglibretexts.org The product distribution is determined by the relative activation energies of the competing pathways, not the thermodynamic stability of the products. jackwestin.comlibretexts.org The Still-Gennari modification is a prime example of a kinetically controlled process. nih.gov The use of highly electrophilic phosphonates (e.g., trifluoroethyl esters) makes the elimination step rapid and irreversible, preventing equilibration to the more stable (E)-isomer and resulting in the formation of the kinetically favored (Z)-alkene. youtube.comstackexchange.com Short reaction times and low temperatures are characteristic of kinetically controlled reactions. wikipedia.orglibretexts.org

The following table summarizes the factors that influence whether an HWE reaction proceeds under kinetic or thermodynamic control.

Reactivity at the Aromatic Moiety of this compound

Influence of Dichloro Substitution on Aromatic Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its three substituents: two chlorine atoms and a diethylphosphonatomethyl group (-CH₂P(O)(OEt)₂).

Substituents affect aromatic reactivity through a combination of inductive and resonance effects. lumenlearning.comlibretexts.org

Inductive Effect: This effect is transmitted through sigma bonds. libretexts.org Chlorine is more electronegative than carbon and therefore exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away from it. lumenlearning.comstackexchange.commsu.edu The diethylphosphonatomethyl group is also electron-withdrawing and contributes to the deactivation.

In this compound, the presence of two deactivating chlorine atoms and an additional deactivating phosphonatomethyl group makes the aromatic ring substantially less nucleophilic and thus significantly deactivated towards electrophilic attack compared to benzene (B151609). lumenlearning.commsu.educhemistrytalk.org

Electrophilic Aromatic Substitution Studies

While specific experimental studies on the electrophilic aromatic substitution of this compound are not widely documented, the regiochemical outcome can be predicted based on the directing effects of the existing substituents. chemistrytalk.org

Directing Effects: Halogens are ortho-, para-directors, despite being deactivating. organicchemistrytutor.compitt.edupressbooks.pub This is because their ability to donate a lone pair via resonance helps to stabilize the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions. pitt.edu The alkyl-type group, -CH₂P(O)(OEt)₂, is also an ortho-, para-director.

In the case of this compound, the positions on the ring are:

C1: -CH₂P(O)(OEt)₂

C2: -Cl

C3: -H

C4: -Cl

C5: -H

C6: -H

The directing influences of the substituents are as follows:

The -CH₂P(O)(OEt)₂ group at C1 directs to C2 (blocked), C4 (blocked), and C6.

The -Cl group at C2 directs to C1 (blocked), C3, and C5.

The -Cl group at C4 directs to C3 and C5.

The directing effects of the two chlorine atoms strongly reinforce each other, directing an incoming electrophile to positions C3 and C5. The directing effect of the C1 substituent towards C6 is less pronounced and sterically hindered by the C2 chlorine. Therefore, electrophilic substitution is expected to occur at the C3 and C5 positions. Due to the strong deactivation of the ring, any such reaction would likely require harsh conditions, such as the use of strong Lewis acid catalysts. masterorganicchemistry.comminia.edu.egmasterorganicchemistry.com

The predicted major products for common EAS reactions are summarized below.

Other Characteristic Reactions of this compound

Condensation Reactions

Beyond the cornerstone Horner-Wadsworth-Emmons olefination with aldehydes and ketones, the carbanion generated from this compound can participate in other condensation reactions. These reactions leverage the nucleophilicity of the phosphonate-stabilized carbanion to form new carbon-carbon bonds with a variety of electrophiles. chempedia.infochempedia.info

A significant class of such reactions is the acylation of the phosphonate carbanion using ester electrophiles. This reaction serves as a powerful method for the synthesis of β-ketophosphonates. organic-chemistry.org The general mechanism involves the deprotonation of the phosphonate at the α-carbon by a strong base (e.g., NaH, n-BuLi) to form the nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an ester, leading to a tetrahedral intermediate which subsequently eliminates an alkoxide to afford the β-ketophosphonate. chempedia.info

For this compound, this reaction would proceed as follows:

Deprotonation: Treatment with a strong base generates the 2,4-dichlorobenzylphosphonate carbanion.

Nucleophilic Attack: The carbanion adds to the carbonyl of an ester (e.g., ethyl acetate).

Elimination: The intermediate collapses, eliminating ethoxide and forming a new C-C bond, resulting in a β-ketophosphonate.

These β-ketophosphonate products are versatile synthetic intermediates, as they contain a ketone functionality and a phosphonate group, which itself can be used in a subsequent HWE reaction. chempedia.info While specific studies detailing the acylation of this compound are not prevalent, the reaction is a general and well-established transformation for phosphonate-stabilized carbanions. chempedia.infonih.govresearchgate.net

Table of Compounds

Cycloaddition Chemistry

Detailed research findings and data tables concerning the participation of this compound in cycloaddition reactions are not available in the provided search results.

Photochemical and Electrochemical Reactivity

Specific studies, including detailed research findings and data tables, on the photochemical and electrochemical reactivity of this compound could not be found in the provided search results.

To provide a thorough and accurate article on these specific topics, further research and published experimental data on this compound would be required.

Applications of Diethyl 2,4 Dichlorobenzylphosphonate As a Synthetic Reagent and Intermediate

Versatility in Olefin Synthesis through HWE Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes. wikipedia.orgnrochemistry.com This reaction involves the deprotonation of a phosphonate (B1237965) ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene. wikipedia.org Diethyl 2,4-dichlorobenzylphosphonate, as a substituted benzylphosphonate, is an ideal precursor for the synthesis of substituted stilbenes and other olefinic compounds. The presence of the dichloro-substituted phenyl ring influences the reactivity of the phosphonate and imparts specific characteristics to the resulting olefinic products.

The general mechanism of the HWE reaction begins with the formation of a phosphonate carbanion through deprotonation by a suitable base, such as sodium hydride or an alkoxide. organic-chemistry.org This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate (B84403) salt results in the formation of the alkene. wikipedia.org The stereochemical outcome of the HWE reaction is often influenced by the reaction conditions and the structure of the reactants, with a general preference for the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.com

In the context of this compound, its reaction with various aldehydes and ketones leads to the formation of a wide array of substituted alkenes. When reacted with aromatic aldehydes, this phosphonate is expected to produce stilbene (B7821643) derivatives bearing a 2,4-dichlorophenyl group. rsc.orgnih.gov These structures are of interest in medicinal chemistry and materials science. The reaction is anticipated to proceed with high (E)-selectivity, a characteristic feature of the HWE reaction with stabilized phosphonates. alfa-chemistry.com

The versatility of the HWE reaction also extends to the synthesis of conjugated dienes. conicet.gov.ar For instance, the reaction of this compound with α,β-unsaturated aldehydes would yield 1-(2,4-dichlorophenyl)-substituted 1,3-dienes. These dienes are valuable building blocks for cycloaddition reactions, such as the Diels-Alder reaction, enabling the construction of complex cyclic systems. mdpi.com

| Aldehyde Substrate | Expected Olefin Product | Typical Stereoselectivity | Potential Application of Product |

|---|---|---|---|

| Benzaldehyde (B42025) | (E)-1-(2,4-dichlorophenyl)-2-phenylethene | High E-selectivity | Stilbene chemistry, material science |

| 4-Methoxybenzaldehyde | (E)-1-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)ethene | High E-selectivity | Precursor for biologically active compounds |

| Cinnamaldehyde | (1E,3E)-1-(2,4-dichlorophenyl)-4-phenyl-1,3-butadiene | High E-selectivity | Diels-Alder reactions, polymer synthesis |

| Butanal | (E)-1-(2,4-dichlorophenyl)-1-pentene | High E-selectivity | Fine chemical synthesis |

The reliability and functional group tolerance of the HWE reaction make it a powerful tool in the total synthesis of complex natural products. conicet.gov.ar this compound can be employed in multi-step synthetic sequences to introduce the 2,4-dichlorostyryl moiety into intricate molecular architectures. This can be achieved through either intermolecular or intramolecular HWE reactions.

Intramolecular HWE reactions, in particular, are a valuable strategy for the construction of macrocyclic and other cyclic olefinic systems. clockss.org A synthetic intermediate containing both a phosphonate group derived from this compound and a carbonyl group can undergo cyclization to form a ring that incorporates the (E)-2,4-dichlorostyryl unit. This approach has been widely used in the synthesis of macrolides and other natural products. conicet.gov.ar

Role in the Generation of Alkyne Frameworks

The application of this compound in the direct synthesis of alkyne frameworks is not a well-documented area of its reactivity. The Horner-Wadsworth-Emmons reaction, the primary transformation for this reagent, is inherently a method for olefin synthesis. While there are methods to convert olefins to alkynes, the direct use of this phosphonate to generate a C-C triple bond is not a standard application.

Utilization in Cyclopropane (B1198618) Synthesis

The formation of cyclopropane rings is a fundamental transformation in organic chemistry, leading to a key structural motif in numerous natural products and pharmaceuticals. While the direct involvement of this compound in cyclopropanation reactions is not extensively reported, the principles of related reactions suggest potential, albeit hypothetical, applications.

The Michael Initiated Ring Closure (MIRC) reaction is a powerful method for the synthesis of cyclopropanes. rsc.orgrsc.org This reaction typically involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. researchgate.net

For a reagent like this compound to participate in a MIRC reaction, it would need to be incorporated into a substrate that also contains a Michael acceptor and a leaving group in the appropriate positions. For instance, a hypothetical reaction could involve the deprotonation of the phosphonate, followed by addition to a suitable Michael acceptor, with a subsequent intramolecular cyclization. However, this application remains speculative without direct experimental evidence.

Metal-catalyzed cyclopropanation reactions often involve the reaction of an alkene with a metal carbene species. wikipedia.org These reactions are highly effective for the stereospecific synthesis of cyclopropanes. wikipedia.org The role of phosphonates in these reactions is not as a direct precursor to the cyclopropane ring but can be as a component of the substrate or as a ligand for the metal catalyst. scispace.com

There is no direct evidence in the reviewed literature to suggest that this compound is used as a reagent in metal-catalyzed cyclopropanation reactions to form the cyclopropane ring itself. The phosphonate ylide generated from this compound is primarily used in olefination reactions. While phosphonium (B103445) ylides have been explored in phosphine-catalyzed cyclopropanation reactions, the analogous reactivity for phosphonate carbanions like the one derived from this compound is not a common application. rsc.org

Contributions to the Synthesis of Heterocyclic Compounds

While direct, one-pot syntheses of heterocyclic compounds using this compound are not extensively documented, its primary role is in the formation of key intermediates that subsequently undergo cyclization to form a variety of heterocyclic rings. The principal reaction employed is the Horner-Wadsworth-Emmons (HWE) olefination, which introduces the 2,4-dichlorobenzylidene moiety into a molecule. wikipedia.orgconicet.gov.ar This unsaturated intermediate can then be elaborated into numerous heterocyclic systems.

The general strategy involves the reaction of the phosphonate carbanion (generated by treating this compound with a base) with a carbonyl compound that contains an additional functional group poised for cyclization. For instance, reaction with a keto-ester or a keto-nitrile can produce an α,β-unsaturated system that is a precursor for heterocycles like pyrazoles, pyrimidines, or pyridazines.

Examples of Potential Heterocyclic Syntheses:

Pyrazoles: An appropriately substituted β-diketone or a keto-aldehyde can react with this compound to form a 1-(2,4-dichlorophenyl)-alk-1-en-3-one intermediate. Subsequent reaction of this α,β-unsaturated ketone with hydrazine (B178648) hydrate (B1144303) would lead to the formation of a pyrazoline, which can be oxidized to the corresponding pyrazole (B372694) ring system bearing the 2,4-dichlorophenyl group. rsc.org

Triazoles and Tetrazines: The 2,4-dichlorobenzylidene moiety can be incorporated into precursors for more complex nitrogen-rich heterocycles. researchgate.netbeilstein-journals.org For example, an intermediate containing the 2,4-dichlorobenzylidene group could be designed to react with azide (B81097) sources or other nitrogen-containing synthons to build up triazole or tetrazine rings, which are of significant interest in medicinal chemistry.

The following table illustrates hypothetical, yet chemically plausible, pathways to heterocyclic systems starting from intermediates derived from this compound.

| Target Heterocycle | Required Intermediate from HWE Reaction | Subsequent Cyclization Reagent |

| Pyrazole | α,β-Unsaturated Ketone | Hydrazine (N₂H₄) |

| Pyrimidine | α,β-Unsaturated Ester/Nitrile | Urea or Thiourea |

| 1,2,4-Triazole | Acylhydrazone derivative | Oxidative Cyclization |

| Thiazole | α-Halo-α,β-unsaturated ketone | Thiourea or Thioamide |

These examples underscore the role of this compound as a tool for installing the 2,4-dichlorobenzylidene fragment, which is a common structural motif in a wide range of bioactive heterocyclic compounds.

Function as a Building Block for Functionalized Molecules

The most significant application of this compound is as a synthetic building block in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction is a cornerstone of organic synthesis for the stereoselective formation of carbon-carbon double bonds, typically yielding the thermodynamically more stable (E)-alkene. organic-chemistry.org

In this context, this compound serves as a stable, crystalline solid that, upon deprotonation with a suitable base (e.g., sodium hydride, potassium tert-butoxide), generates a highly nucleophilic phosphonate carbanion. This carbanion readily adds to the carbonyl carbon of aldehydes and ketones. The resulting intermediate undergoes elimination of a water-soluble diethyl phosphate salt to furnish an alkene. alfa-chemistry.com

The key advantages of using this phosphonate reagent include:

High (E)-Selectivity: The reaction generally provides the trans-isomer with high stereoselectivity. wikipedia.org

Mild Reaction Conditions: The reaction can be performed under a variety of conditions, accommodating a wide range of functional groups. conicet.gov.ar

Easy Purification: The phosphate byproduct is water-soluble, simplifying the purification of the desired alkene product. organic-chemistry.org

This reaction provides a reliable method for introducing the 2,4-dichlorophenyl group into organic molecules. This substituent is prevalent in many pharmaceuticals, agrochemicals, and other functionalized molecules due to its ability to modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

The table below demonstrates the versatility of this compound in HWE reactions with various carbonyl compounds.

| Carbonyl Reactant | Product |

| Benzaldehyde | 1-(2,4-Dichlorophenyl)-2-phenylethene |

| Cyclohexanone | (2,4-Dichlorobenzylidene)cyclohexane |

| Acetone | 1-(2,4-Dichlorophenyl)-2-methylprop-1-ene |

| Formaldehyde | 1-Chloro-2-(chloromethyl)-4-vinylbenzene |

| Ethyl pyruvate | Ethyl 2-(2,4-dichlorobenzylidene)-3-oxobutanoate |

The kinetic profile of such reactions is influenced by the electronic nature of substituents on both the phosphonate and the aldehyde, with electron-withdrawing groups on the aldehyde generally accelerating the reaction. arkat-usa.org

Emerging Applications in Material Science Precursors

Organophosphorus compounds are increasingly recognized for their potential in material science, particularly as flame retardants. nih.govmdpi.com this compound, containing both phosphorus and chlorine, is a candidate for applications as a flame retardant additive in polymers.

The mechanism of flame retardancy for phosphorus-based compounds often involves action in both the condensed phase and the gas phase during combustion. mdpi.com

Condensed Phase Action: Upon heating, phosphonates can decompose to form phosphoric acid species. These acids promote charring of the polymer matrix. The resulting char layer acts as an insulating barrier, reducing the rate of heat transfer to the underlying material and limiting the release of flammable volatile compounds. nih.gov

Gas Phase Action: Volatile phosphorus-containing radicals can be released into the gas phase, where they act as radical scavengers, interrupting the chain reactions of combustion.

The presence of chlorine atoms in this compound can work synergistically with the phosphorus to enhance flame retardancy. Halogens also act primarily in the gas phase by scavenging free radicals (e.g., H• and OH•) that propagate the combustion process.

This compound could be utilized in two main ways:

Additive Flame Retardant: It can be physically blended with polymers like polyethylene (B3416737), polypropylene, or epoxy resins. Its effectiveness would depend on its thermal stability and compatibility with the host polymer. researchgate.net

Reactive Flame Retardant: The phosphonate could be chemically modified, for instance by introducing a polymerizable group like a vinyl or acrylate (B77674) moiety onto the phenyl ring, to create a monomer. This functionalized monomer could then be copolymerized into the main chain of a polymer. This covalent incorporation prevents leaching of the flame retardant over time, leading to more durable material properties. rsc.org

Research on related phosphonate monomers has shown significant improvements in the flame retardant properties of polymers, as indicated by standard tests like the Limiting Oxygen Index (LOI) and UL-94 vertical burn test. rsc.orgresearchgate.net The incorporation of phosphonate functionalities has been demonstrated to increase the LOI values and help achieve higher UL-94 ratings (e.g., V-0), indicating self-extinguishing properties.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for delineating the molecular framework of Diethyl 2,4-dichlorobenzylphosphonate, providing detailed information about the proton, carbon, and phosphorus environments.

¹H and ¹³C NMR Techniques for Proton and Carbon Framework Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the organic scaffold of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the two ethyl groups attached to the phosphorus atom.

Aromatic Region: The three protons on the dichlorinated benzene (B151609) ring would appear as a complex multiplet or as distinct doublets and a doublet of doublets, depending on the resolution and the specific coupling constants between them. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the phosphonate (B1237965) group.

Benzylic Protons: The two protons of the methylene group (CH₂) attached to the benzene ring and the phosphorus atom would likely appear as a doublet due to coupling with the ³¹P nucleus. The chemical shift of this signal provides information about the electronic environment of the benzylic position.

Ethyl Groups: The two equivalent ethyl groups (-OCH₂CH₃) would give rise to two sets of signals. The methylene protons (-OCH₂) would appear as a quartet due to coupling with the adjacent methyl protons. These methylene protons would also exhibit coupling to the ³¹P nucleus, potentially resulting in a more complex multiplet (a doublet of quartets). The methyl protons (-CH₃) would appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The dichlorinated benzene ring would show six distinct signals for the carbon atoms, with their chemical shifts being significantly affected by the positions of the chlorine substituents. The carbon atom attached to the benzylic group (C-1) and the chlorinated carbons (C-2 and C-4) would have characteristic chemical shifts.

Benzylic Carbon: The benzylic carbon (P-CH₂) would appear as a doublet due to one-bond coupling with the ³¹P nucleus.

Ethyl Carbons: The two carbons of the ethyl groups would also show coupling to the phosphorus atom. The methylene carbon (-OCH₂) would appear as a doublet with a larger coupling constant than the methyl carbon (-CH₃), which would also be a doublet.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values are required for definitive assignment.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Coupling Constants (J) |

| Aromatic-H | δ 7.2-7.5 | - | m |

| P-CH₂ | δ 3.2-3.4 | δ 33-35 | d, J(H,P) ≈ 22 Hz (¹H); d, J(C,P) ≈ 138 Hz (¹³C) |

| O-CH₂ | δ 4.0-4.2 | δ 62-64 | dq, J(H,H) ≈ 7 Hz, J(H,P) ≈ 8 Hz (¹H); d, J(C,P) ≈ 6 Hz (¹³C) |

| CH₃ | δ 1.2-1.4 | δ 16-18 | t, J(H,H) ≈ 7 Hz (¹H); d, J(C,P) ≈ 5 Hz (¹³C) |

| Aromatic-C | - | δ 127-135 | s or d |

| C-Cl | - | δ 132-136 | s or d |

³¹P NMR Spectroscopy for Phosphorus Environment Characterization

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for characterizing the chemical environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum would be expected to show a single signal, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is indicative of a phosphonate ester. In a proton-coupled ³¹P spectrum, this signal would be split into a triplet by the two adjacent benzylic protons and further split by the four methylene protons of the ethyl groups, resulting in a complex multiplet. However, ³¹P spectra are typically recorded with proton decoupling, which would result in a sharp singlet. The precise chemical shift provides valuable information for confirming the structure of the phosphonate group.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methylene and methyl protons of the ethyl groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons (e.g., linking the benzylic proton signal to the benzylic carbon signal).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for the primary structure elucidation of this relatively rigid molecule, it can help to confirm through-space interactions.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which can be compared to the expected formula of this compound (C₁₁H₁₅Cl₂O₃P). This is a powerful confirmation of the molecular identity.

Isotopic Pattern Analysis for Halogenated Compounds

A key feature in the mass spectrum of a compound containing chlorine is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). For a molecule containing two chlorine atoms, such as this compound, the mass spectrum will show a distinctive pattern of peaks for the molecular ion (M⁺) and any chlorine-containing fragments. The expected pattern for a species with two chlorine atoms would be three peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. This isotopic signature is a strong indicator of the presence of two chlorine atoms in the ion and is a crucial piece of evidence in the structural confirmation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in a molecule. These methods measure the vibrations of atoms within a molecule, and each type of bond and functional group has a characteristic set of vibrational frequencies.

Key expected vibrational frequencies for this compound would include:

P=O (Phosphoryl) Stretching: This is a very strong and characteristic absorption in the IR spectrum, typically appearing in the region of 1250-1300 cm⁻¹.

P-O-C (Phosphoester) Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkage are expected in the 1000-1050 cm⁻¹ and 740-840 cm⁻¹ regions, respectively.

C-Cl (Chloroaromatic) Stretching: The stretching vibrations for the C-Cl bonds on the benzene ring would likely be observed in the fingerprint region, typically below 800 cm⁻¹.

Aromatic C=C Stretching: The benzene ring would exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

C-H Stretching: Vibrations for aromatic C-H bonds are expected above 3000 cm⁻¹, while those for the aliphatic C-H bonds of the ethyl groups would appear just below 3000 cm⁻¹.

CH₂ and CH₃ Bending: Bending vibrations for the methylene and methyl groups of the ethyl esters would be found in the 1370-1470 cm⁻¹ region.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| P=O | Stretching | 1250-1300 |

| P-O-C | Asymmetric Stretching | 1000-1050 |

| P-O-C | Symmetric Stretching | 740-840 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| C-Cl | Stretching | <800 |

| CH₂/CH₃ | Bending | 1370-1470 |

X-ray Crystallography for Solid-State Structural Determination

To date, a published crystal structure for this compound has not been identified in the searched scientific literature. Therefore, no experimental data on its solid-state structure can be presented.

Were a crystallographic study to be performed, it would yield crucial data, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the basic repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell would be determined.

Bond Lengths and Angles: This data would provide definitive measurements of the geometry of the molecule.

Intermolecular Interactions: The analysis would also reveal any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal packing.

In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the likely solid-state structure and spectroscopic properties of this compound. However, such theoretical data would require experimental validation.

Computational and Theoretical Investigations of Diethyl 2,4 Dichlorobenzylphosphonate

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and stability of molecules. For Diethyl 2,4-dichlorobenzylphosphonate, DFT calculations would typically be employed to determine optimized molecular geometry, electron density distribution, and orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). These parameters are crucial for understanding the molecule's reactivity and kinetic stability. The energy gap between the HOMO and LUMO, for instance, provides an indication of the molecule's chemical reactivity. Furthermore, vibrational frequency analysis through DFT can confirm that the optimized structure corresponds to a true energy minimum and can be used to predict infrared and Raman spectra.

Molecular Dynamics Simulations for Conformational Analysis

The conformational landscape of a flexible molecule like this compound is critical to its function and reactivity. Molecular dynamics (MD) simulations could be utilized to explore the various conformations accessible to the molecule over time. By simulating the atomic motions based on a force field, MD can identify the most stable, low-energy conformations and the energy barriers between them. This analysis would reveal the preferred spatial arrangement of the diethyl phosphonate (B1237965) and the 2,4-dichlorobenzyl groups, which is essential for understanding its interactions with other molecules.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization for HWE Reactions

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the synthesis of alkenes. Computational modeling, particularly using DFT, can be employed to locate and characterize the transition states of the HWE reaction involving this phosphonate. The geometry and energy of the transition state are pivotal in determining the reaction rate and understanding the reaction pathway. For the HWE reaction, this would involve modeling the initial deprotonation of the phosphonate, the subsequent nucleophilic attack on a carbonyl compound, and the final elimination step to form the alkene.

Analysis of Stereoselectivity Origins

The HWE reaction is known for its stereoselectivity, often favoring the formation of the (E)-alkene. Computational studies can provide a quantitative understanding of the origins of this stereoselectivity. By comparing the energies of the transition states leading to the (E) and (Z) isomers, it is possible to predict the major product and rationalize the experimental observations. For this compound, such an analysis would consider the steric and electronic effects of the 2,4-dichlorobenzyl group on the stereochemical outcome of the reaction.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. For a series of related benzylphosphonates, including this compound, a QSRR study could be developed to predict their reactivity in, for example, the HWE reaction. This would involve calculating a set of molecular descriptors (e.g., steric, electronic, and topological) and correlating them with experimentally determined reaction rates or yields. A successful QSRR model could then be used to predict the reactivity of new, unsynthesized phosphonates.

Derivatization and Analog Synthesis of Diethyl 2,4 Dichlorobenzylphosphonate

Systematic Modification of the Phosphonate (B1237965) Moiety

The diethyl phosphonate group, -P(O)(OEt)₂, is a primary site for chemical modification, allowing for significant changes to the molecule's polarity, steric bulk, and chemical reactivity.

Hydrolysis to Phosphonic Acid: One of the most fundamental transformations is the hydrolysis of the diethyl ester to the corresponding 2,4-dichlorobenzylphosphonic acid. This is typically achieved by refluxing with concentrated mineral acids, such as hydrochloric acid (HCl). beilstein-journals.orgnih.govresearchgate.net The complete hydrolysis involves the sequential cleavage of the two ethyl groups, proceeding through a phosphonic acid monoester intermediate. nih.gov This conversion from a neutral ester to a dianionic acid drastically increases the molecule's polarity. Another effective method for this dealkylation is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane (B50905) followed by methanolysis. beilstein-journals.orgresearchgate.net

Transesterification: The ethyl groups of the phosphonate can be exchanged with other alkyl or aryl groups through transesterification. mtak.hu This reaction, often catalyzed by bases or performed under conditions that favor the removal of ethanol (B145695), allows for the synthesis of a wide range of phosphonate esters (e.g., dimethyl, dipropyl, diphenyl). The reaction is reversible, and using a large excess of the desired alcohol can drive the equilibrium toward the new product. mdpi.com Microwave-assisted alcoholysis, particularly in the presence of ionic liquids, has been shown to facilitate the transesterification of related dialkyl phenylphosphonates. mtak.hu

Synthesis of Phosphonamidates: The P-O-C ester linkage can be replaced with a P-N bond to form phosphonamidates. This can be achieved by first converting the phosphonate to a more reactive intermediate, such as a phosphonochloridate, by reacting it with a chlorinating agent. The resulting intermediate can then be treated with a primary or secondary amine to yield the desired N-substituted phosphonamidate. scispace.com This modification introduces hydrogen-bonding capabilities and can significantly alter the molecule's biological interactions.

Chemical Transformations at the Benzyl (B1604629) Carbon

The benzylic carbon, situated between the dichlorophenyl ring and the phosphorus atom, is another key site for functionalization due to the resonance stabilization of intermediates at this position. chemistrysteps.com

α-Hydroxylation and Subsequent Reactions: A common and synthetically useful modification is the introduction of a hydroxyl group at the benzylic position, forming a diethyl α-hydroxy-2,4-dichlorobenzylphosphonate. This is typically accomplished not by direct oxidation, but by synthesizing the molecule from 2,4-dichlorobenzaldehyde (B42875) via the Pudovik reaction, which involves the addition of diethyl phosphite (B83602) to the aldehyde. nih.gov

This α-hydroxyphosphonate intermediate is a versatile precursor for further derivatization. mdpi.com

Acylation: The hydroxyl group can be readily acylated using acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like triethylamine (B128534) to bind the liberated HCl. nih.gov This converts the alcohol to an ester, modifying its lipophilicity and steric profile.

Sulfonylation: Reaction with sulfonyl chlorides, such as methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride), yields α-sulfonyloxy derivatives. These mesylate and tosylate groups are excellent leaving groups, enabling subsequent nucleophilic substitution reactions at the benzylic carbon.

The table below summarizes representative conditions for the acylation of various diethyl α-hydroxy-benzylphosphonates, which are analogous to the 2,4-dichloro derivative.

| Starting Material (Ar-) | Reagent | Base | Temp. (°C) | Time (h) | Product | Yield (%) |

| Phenyl | Acetyl Chloride | Triethylamine | 25 | 24 | Diethyl α-acetoxy-benzylphosphonate | 97 |

| 4-Chlorophenyl | Acetyl Chloride | Triethylamine | 50 | 24 | Diethyl α-acetoxy-(4-chlorobenzyl)phosphonate | 92 |

| 4-Trifluoromethylphenyl | Acetyl Chloride | Triethylamine | 60 | 24 | Diethyl α-acetoxy-(4-trifluoromethylbenzyl)phosphonate | 85 |

| Phenyl | Benzoyl Chloride | Triethylamine | 60 | 24 | Diethyl α-benzoyloxy-benzylphosphonate | 88 |

| Data derived from studies on analogous substituted benzylphosphonates. nih.gov |

α-Halogenation: Direct halogenation at the benzylic position can be achieved under radical conditions. For instance, reacting with N-Bromosuccinimide (NBS) under light or with a radical initiator can introduce a bromine atom, creating a reactive intermediate for further substitutions. chemistrysteps.com

α-Amination: The introduction of an amino group to form α-aminophosphonates is a significant transformation. While direct amination is challenging, these derivatives are often synthesized via the Kabachnik–Fields reaction, a three-component condensation of an aldehyde (2,4-dichlorobenzaldehyde), an amine, and a dialkyl phosphite. researchgate.net

Aromatic Ring Functionalization and Substitution Patterns

Modifying the 2,4-dichlorophenyl ring itself presents a greater challenge due to the deactivating nature of the two chlorine atoms and the benzylphosphonate group. pschemicals.com

Electrophilic Aromatic Substitution (EAS): The chlorine atoms are electron-withdrawing via induction but are ortho-, para-directing due to resonance. wikipedia.org The benzylphosphonate moiety is also deactivating. In 2,4-dichlorotoluene, a related molecule, the existing substituents direct incoming electrophiles primarily to the C-5 position, which is para to one chlorine and ortho to the other. pschemicals.com Reactions like nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., Cl₂/FeCl₃) would require harsh conditions and are expected to yield the 5-substituted product. fiveable.meminia.edu.egmasterorganicchemistry.com However, a more common synthetic strategy is to begin with a pre-functionalized benzyl halide or benzaldehyde (B42025) rather than attempting to modify the stable dichlorinated ring. nih.govfrontiersin.org

Nucleophilic Aromatic Substitution (SNAr): The replacement of the aromatic chlorine atoms is generally difficult as the ring is not sufficiently activated by strong electron-withdrawing groups (like a nitro group) required for the SNAr mechanism. pschemicals.com

Synthesis of Chiral Diethyl 2,4-dichlorobenzylphosphonate Derivatives

Introducing chirality into the molecule is of significant interest, particularly when the benzylic carbon becomes a stereocenter through substitution.

Resolution and Asymmetric Synthesis: Chiral derivatives are often prepared through asymmetric synthesis or the resolution of racemic mixtures. For α-aminophosphonates, diastereoselective approaches using chiral auxiliaries are common. For example, the addition of nucleophiles to chiral ketimines derived from a phosphonate can create tetrasubstituted α-aminophosphonates with high stereocontrol. mdpi.com

Derivatization of Chiral Precursors: An effective strategy involves starting with a chiral precursor. For instance, the acylation of an enantiomerically pure (S)-dimethyl α-hydroxy-benzylphosphonate with various acyl chlorides has been shown to proceed while retaining the optical purity of the stereocenter. nih.gov This demonstrates that once a chiral center is established at the benzylic position, it can be further modified without racemization, allowing for the synthesis of a variety of enantiopure derivatives.

The following table shows results from the acylation of an optically pure (S)-dimethyl α-hydroxy-benzylphosphonate, illustrating the retention of chirality.

| Reagent | Temp. (°C) | Time (days) | Product | Yield (%) |

| Acetyl Chloride | 25 | 1.5 | (S)-Dimethyl α-acetoxy-benzylphosphonate | 97 |

| Propionyl Chloride | 80 | 1 | (S)-Dimethyl α-propionyloxy-benzylphosphonate | 92 |

| Benzoyl Chloride | 80 | 1 | (S)-Dimethyl α-benzoyloxy-benzylphosphonate | 85 |

| Data derived from studies on the analogous dimethyl phosphonate. nih.gov |

Preparation of Hybrid Molecules Incorporating the 2,4-dichlorobenzylphosphonate Scaffold

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophoric scaffolds to create a single hybrid molecule. nih.govresearchgate.net This strategy aims to combine the functionalities of the parent molecules, potentially leading to multi-target activity or improved properties. nih.gov

The 2,4-dichlorobenzylphosphonate scaffold can serve as one of the core units in such a hybrid design. The synthesis of these hybrids involves forming a stable covalent bond between the phosphonate derivative and another molecular entity. For example, a functional group introduced at the benzylic position (e.g., an amino or carboxyl group on a derivative) could be used as a handle for coupling with another bioactive molecule, such as a heterocyclic compound, a peptide, or a natural product scaffold. mdpi.com

This approach is analogous to the design of antibody-drug conjugates (ADCs), where a targeting agent (the antibody) is linked to a payload. nih.govnih.govmdpi.com In this context, the 2,4-dichlorobenzylphosphonate moiety could be part of the "payload" or a linker system, designed to interact with a specific biological target once delivered.

Future Research Directions and Unexplored Avenues

The continued exploration of Diethyl 2,4-dichlorobenzylphosphonate holds significant promise for advancements in synthetic chemistry and materials science. Future research is poised to unlock novel applications and more efficient, sustainable synthetic routes by focusing on key areas of innovation. These include the development of advanced catalytic systems, the integration of modern technologies like flow chemistry, a deeper commitment to sustainable methodologies, sophisticated mechanistic studies, and the computational design of tailored reactivity profiles.

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2,4-dichlorobenzylphosphonate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, diethyl phosphite may react with 2,4-dichlorobenzyl halides under reflux conditions. A method for analogous compounds (e.g., thiadiazole derivatives) involves reacting intermediates like N-(4-methoxybenzylidene)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine with diethyl phosphite in a polar solvent (e.g., ethanol or methanol) under acidic or thermal conditions . Optimization includes adjusting stoichiometry, solvent polarity (methanol vs. ethanol), and acid catalysts (e.g., H₂SO₄) to improve yields. Monitoring via TLC and recrystallization in ethanol or methanol ensures purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/³¹P NMR : To confirm phosphonate ester formation (e.g., δ ~1.2–1.3 ppm for ethyl CH₃ and ~4.0–4.2 ppm for CH₂ groups) and assess purity .

- Single-crystal X-ray diffraction : Resolves molecular geometry, bond lengths (e.g., P=O, C–Cl), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.710 Å, b = 11.825 Å, and angles α = 98.74°, β = 112.16° .

- ESI–MS : Validates molecular weight (e.g., m/z 502.34 for C₂₀H₂₂Cl₂N₃O₄PS) .

Q. How can researchers assess the purity of this compound after synthesis?

Purity is evaluated via:

- Chromatography : HPLC or GC-MS to detect unreacted precursors or side products.

- Melting point analysis : Sharp melting points (e.g., ~593 K) indicate crystalline purity .

- Elemental analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Advanced X-ray studies (e.g., R factor = 0.069, wR = 0.157) reveal bond distortions and non-covalent interactions. For example:

Q. How should researchers address contradictions in spectroscopic or synthetic yield data across studies?

- Reaction reproducibility : Standardize solvents (e.g., anhydrous methanol vs. ethanol) and catalyst concentrations.

- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis derivatives) affecting yields .

- Computational modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and transition states to rationalize discrepancies in reported yields .

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase for organophosphate analogs) or cytotoxicity (MTT assay) at varying concentrations .

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., 2,4-dichloro vs. methoxy groups) with bioactivity using multivariate regression .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Molecular docking : Simulate ligand-protein interactions (e.g., AutoDock Vina) to identify potential biological targets.

- Reactivity descriptors : Calculate Fukui indices (via Gaussian) to predict nucleophilic/electrophilic sites .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.